molecular formula C6H10ClF2NO B2926116 [(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride CAS No. 2418596-49-1

[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride

Cat. No.: B2926116
CAS No.: 2418596-49-1
M. Wt: 185.6
InChI Key: VAHHBWQKCXYHHZ-JBUOLDKXSA-N
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Description

[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride is a bicyclic organic compound featuring a fused cyclopropane-oxolane scaffold with two fluorine atoms at the 6,6-positions and a primary amine group. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications.

Properties

IUPAC Name

[(1S,5S)-6,6-difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO.ClH/c7-6(8)4-1-10-3-5(4,6)2-9;/h4H,1-3,9H2;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHHBWQKCXYHHZ-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(F)F)(CO1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@](C2(F)F)(CO1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • Route 1: One of the synthetic routes involves starting from a suitable bicyclo[3.1.0]hexane precursor, followed by fluorination and introduction of the oxirane ring via epoxidation. The final step involves amination using ammonia or an appropriate amine under controlled conditions.

    • Route 2: Another pathway could include the cyclization of a difluorinated precursor with an epoxide intermediate, followed by subsequent amination.

  • Industrial Production Methods:

    • Industrial production often employs catalysis techniques to enhance the reaction efficiency and yield. Various catalysts and reaction conditions like temperature, pressure, and solvent systems are optimized to scale up the synthesis from the laboratory to industrial levels.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: This compound can undergo oxidation reactions to introduce functional groups such as alcohols or ketones.

    • Reduction: Hydrogenation or other reduction reactions can modify the oxirane ring or reduce the amine group to alter the compound's reactivity.

  • Common Reagents and Conditions:

    • Common oxidizing agents include hydrogen peroxide or ozone.

    • Reducing agents could be sodium borohydride or lithium aluminum hydride.

    • Substitution reactions might employ reagents like sodium hydride or Grignard reagents.

  • Major Products:

    • Products of oxidation could be difluorinated ketones or alcohols.

    • Reduction products might include more saturated amines or alcohols.

    • Substitution could yield a variety of functionalized derivatives depending on the introduced groups.

Scientific Research Applications

[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride has several noteworthy applications:

  • Chemistry: Used as an intermediate in organic synthesis, particularly for producing more complex molecules.

  • Medicine: Investigated for pharmaceutical applications, including as a potential drug candidate due to its unique interaction with biological targets.

  • Industry: Used in the development of new materials, such as polymers or advanced materials with specific properties.

Mechanism of Action

  • Mechanism: The compound interacts with molecular targets primarily through its oxirane and amine functionalities. It can form covalent bonds with nucleophilic sites in biological molecules, modulating their activity.

  • Pathways: Pathways involved include nucleophilic attack on the oxirane ring and binding interactions with amine receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares [(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride with key analogs, focusing on structural features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Notes References
[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride C₆H₁₀ClF₂NO 193.61 - 3-Oxabicyclo[3.1.0]hexane core
- 6,6-Difluoro substitution
- (1S,5S) stereochemistry
Potential CNS-targeted drug intermediate; enhanced metabolic stability due to fluorination
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine C₆H₁₁NO 113.16 - No fluorine substituents
- (1R,5S) stereochemistry
Basic scaffold for chiral amine synthesis; lower lipophilicity
trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride C₅H₁₀ClNO 135.59 - Amino group at position 6
- No fluorine substituents
- trans stereochemistry
Used in peptide mimetics; limited commercial availability
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride C₆H₁₁ClN₂O 162.62 - Azabicyclo core (N instead of O)
- Carboxamide substituent
Intermediate for DDP-IV inhibitors (antidiabetic agents)
3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine hydrochloride (CAS: 1803598-78-8) C₆H₁₁ClNO 135.59 - Amino group at position 6
- No fluorine substituents
Preclinical R&D structural analog with reduced steric hindrance
rac-(1R,5S)-1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride C₆H₁₂ClN 133.62 - Azabicyclo core with methyl group
- Racemic mixture
Exploration in opioid receptor modulation

Key Observations:

Fluorination Effects: The difluoro substitution in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated analogs like ((1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanamine .

Stereochemistry : The (1S,5S) configuration distinguishes it from enantiomers (e.g., (1R,5S) in ), which may influence receptor binding or enzyme inhibition selectivity.

Core Modifications : Replacing the oxygen atom in the oxabicyclo core with nitrogen (azabicyclo analogs) alters electronic properties and hydrogen-bonding capacity, as seen in DDP-IV inhibitor intermediates .

Functional Group Positioning: The primary amine at the 1-position (target compound) versus the 6-position (trans-6-amino analog) affects molecular geometry and interaction with biological targets .

Pharmacological and Industrial Relevance

  • Target Compound : Its fluorinated bicyclic structure suggests utility in CNS drug design, where rigidity and blood-brain barrier penetration are critical .
  • Azabicyclo Analogs : Compounds like (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride demonstrate the importance of nitrogen-containing cores in enzyme inhibition, particularly for diabetes therapeutics .
  • Safety Profiles : Hazard classifications (e.g., GHS "Danger" for ((1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanamine) highlight the need for careful handling during synthesis .

Biological Activity

[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride is a bicyclic compound notable for its difluorinated structure and amine functional group. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of receptor interactions and enzyme modulation.

The compound's unique stereochemistry, indicated by the (1S,5S) configuration, suggests specific spatial arrangements that may influence its biological activity and chemical reactivity. The hydrochloride salt form enhances its solubility in aqueous environments, which is particularly beneficial for pharmaceutical applications.

Property Value
Molecular Formula C6H9ClF2N2O
Molecular Weight 192.60 g/mol
CAS Number 2287238-40-6
IUPAC Name This compound

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes within biological systems. The difluoro groups may enhance binding affinity due to their electronegative nature, potentially stabilizing interactions with target proteins.

Potential Targets

  • Sigma Receptors : Preliminary studies suggest that compounds with similar structures may act as sigma receptor ligands, which are implicated in various neurological processes.
  • Enzyme Modulation : The bicyclic structure allows for potential inhibition or activation of enzymes involved in metabolic pathways.

In Vitro Studies

Research utilizing predictive models like PASS (Prediction of Activity Spectra for Substances) indicates a broad spectrum of potential biological activities for this compound. These include:

  • Antimicrobial properties
  • Anticancer activity
  • Neuroprotective effects

Case Studies

Several studies have explored the biological implications of related compounds:

  • Antimicrobial Activity : A study on structurally related bicyclic compounds demonstrated significant antibacterial effects against various pathogens, suggesting a potential therapeutic application in infectious diseases.
  • Neuropharmacology : Research has indicated that similar difluorinated compounds exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other bicyclic compounds.

Compound Biological Activity
Compound A Antimicrobial
Compound B Anticancer
This compound Potential neuroprotective effects

Q & A

Q. Table 1: Key Synthetic Steps and Conditions

StepMethodConditionsYield (%)Reference
Bicyclic core formationOrganocatalyzed desymmetrizationL-Proline (20 mol%), THF, −20°C85
FluorinationElectrophilic fluorination (Selectfluor®)CH3_3CN, RT, 12 h72
Amine protectionBoc anhydrideDCM, Et3_3N, 0°C → RT90
Salt formationHCl (g) in EtOAc0°C, 2 h95

Q. Table 2: Safety and Handling Data

ParameterValueReference
GHS ClassificationH315 (Skin irritation), H319 (Eye irritation)
Storage2–8°C, inert atmosphere (N2_2)
Decomposition ProductsHCl, COx_x, NOx_x

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